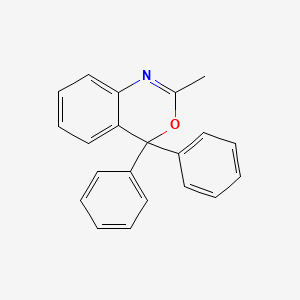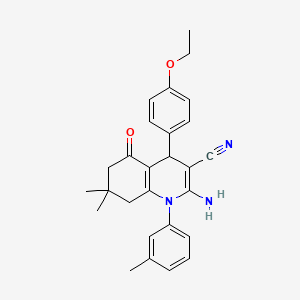
2-methyl-4,4-diphenyl-4H-3,1-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by a benzoxazine ring with two phenyl groups and a methyl group attached, which contributes to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,4-diphenyl-4H-3,1-benzoxazine typically involves the cyclization of o-aminophenylcarbinols with appropriate aldehydes or ketones. One common method includes the reaction of o-aminophenyldiethylcarbinol with α-haloalkyl or furanyl acid chlorides or bromides in the presence of boron trifluoride etherate . This reaction proceeds through the formation of tetrafluoroborates, which are then deprotonated to yield the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring in the benzoxazine structure can participate in electrophilic substitution reactions, such as nitration or halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-haloalkyl position.
Oxidation and Reduction: The benzoxazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or thiols can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzoxazines with various functional groups, such as nitro, halogen, amino, or thiol groups .
Applications De Recherche Scientifique
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Materials Science: Benzoxazine-based polymers are known for their thermal stability and mechanical strength, making them suitable for advanced materials and composites.
Industrial Chemistry:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another benzoxazine derivative with antimicrobial properties.
4,4-Diphenyl-4H-3,1-benzoxazine: Lacks the methyl group but shares similar chemical properties and applications.
2-Butylsulfanylmethyl-4,4-diphenyl-4H-3,1-benzoxazine:
Uniqueness
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine is unique due to the presence of both phenyl and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H17NO |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-methyl-4,4-diphenyl-3,1-benzoxazine |
InChI |
InChI=1S/C21H17NO/c1-16-22-20-15-9-8-14-19(20)21(23-16,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Clé InChI |
NIGGAKMUVOEAEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)

![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
![dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)


![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
